molecular formula C12H15BrO3 B2874954 Methyl 4-(4-bromobutoxy)benzoate CAS No. 124064-22-8

Methyl 4-(4-bromobutoxy)benzoate

Cat. No. B2874954
M. Wt: 287.153
InChI Key: YHSVDHUYRUPKRR-UHFFFAOYSA-N
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Patent
US05648373

Procedure details

A mixture of 1,4 dibromobutane (50 ml), methyl 4-hydroxy-benzoate (15.2 g, 0.1 mole), potassium carbonate (40 g) in 2-butanone (500 ml) was refluxed for 24 hours. The mixture was filtered, solvent removed and the residue was chromatographed on silica gel eluted with chloroform/petrol and recrystallised from pentane to give methyl 4-(4-bromobutyloxy)benzoate (19.26 g).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5]Br.[OH:7][C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][O:7][C:8]1[CH:9]=[CH:10][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:16][CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
15.2 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
solvent removed
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluted with chloroform/petrol
CUSTOM
Type
CUSTOM
Details
recrystallised from pentane

Outcomes

Product
Name
Type
product
Smiles
BrCCCCOC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.